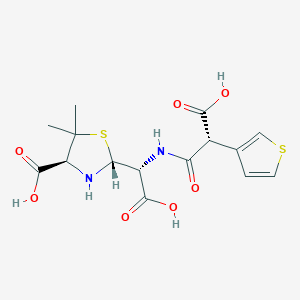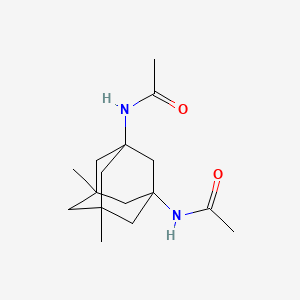
DSPE-PEG2000-氰尿酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
DSPE-PEG2000-cyanur has a wide range of applications in scientific research, including:
Chemistry: Used in the preparation of cationic liposomes for various chemical applications.
Biology: Employed in the suspension of single-walled carbon nanotubes and other biological applications.
Medicine: Utilized in drug delivery systems, particularly for the delivery of micro RNA (miRNA) in vitro.
作用机制
Target of Action
DSPE-PEG2000-Cyanur is primarily used in the generation of lipid nanoparticles (LNPs) for the delivery of micro RNA (miRNA) in vitro . The primary target of this compound is the Eph tyrosine kinase receptor (Eph), a ligand to which it is conjugated . Eph receptors play a crucial role in various biological processes, including cell migration, adhesion, and proliferation.
Mode of Action
DSPE-PEG2000-Cyanur interacts with its targets through encapsulation and conjugation. It encapsulates specific miRNAs, such as let-7a miRNA, and is conjugated to the Eph ligand ephrin-A1 . This allows the compound to deliver the encapsulated miRNA to cells expressing the Eph receptor, thereby influencing the cellular processes regulated by the miRNA.
Biochemical Pathways
The biochemical pathways affected by DSPE-PEG2000-Cyanur are primarily those regulated by the delivered miRNA. For instance, let-7a miRNA is known to regulate various cellular processes, including cell proliferation and migration . By delivering let-7a miRNA to target cells, DSPE-PEG2000-Cyanur can influence these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound is sparingly soluble in methanol , which may influence its bioavailability.
Result of Action
The result of DSPE-PEG2000-Cyanur’s action is primarily seen in its effects on cell proliferation and migration. LNPs containing DSPE-PEG2000-Cyanur, encapsulating let-7a miRNA, and conjugated to the Eph ligand ephrin-A1 have been shown to reduce the proliferation and colony formation and size of various lung cancer cells, as well as reduce migration of these cells in a wound healing assay .
Action Environment
The action of DSPE-PEG2000-Cyanur can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy may be influenced by the presence of Eph receptors on the target cells, as well as the specific miRNA encapsulated within the LNPs.
生化分析
Biochemical Properties
DSPE-PEG2000-Cyanur interacts with various biomolecules. It is used for the attachment of peptides, antibodies, and other proteins without the need for previous derivatization . This suggests that DSPE-PEG2000-Cyanur can form covalent bonds with these biomolecules, facilitating their attachment to lipid membranes.
Cellular Effects
DSPE-PEG2000-Cyanur has been used in the generation of lipid nanoparticles (LNPs) for the delivery of microRNA (miRNA) in vitro . LNPs containing DSPE-PEG2000-Cyanur, encapsulating let-7a miRNA, and conjugated to the Eph tyrosine kinase receptor (Eph) ligand ephrin-A1 have been shown to reduce the proliferation and colony formation and size of NCI H2081, NCI 5380, and A549 lung cancer cells, as well as reduce migration of NCI 5380 cells in a wound healing assay .
Molecular Mechanism
The molecular mechanism of DSPE-PEG2000-Cyanur involves its ability to form covalent bonds with peptides, antibodies, and other proteins . This allows these biomolecules to be attached to lipid membranes, potentially altering their activity and interactions with other cellular components.
Temporal Effects in Laboratory Settings
It is known that the compound is hygroscopic and light-sensitive
Metabolic Pathways
DSPE-PEG2000-Cyanur can be metabolized into DSPE and PEG by esterase in vivo and excreted as PEG in urine .
Transport and Distribution
DSPE-PEG2000-Cyanur is used in the generation of lipid nanoparticles for targeted drug delivery This suggests that it can be transported and distributed within cells and tissues via these nanoparticles
Subcellular Localization
Given its use in the generation of lipid nanoparticles for targeted drug delivery , it is likely that DSPE-PEG2000-Cyanur localizes to the cell membrane where it can interact with other biomolecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG2000-cyanur involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine with polyethylene glycol and cyanuric groups. The reaction typically occurs under controlled conditions to ensure the proper attachment of the polyethylene glycol and cyanuric groups to the lipid molecule .
Industrial Production Methods
Industrial production of DSPE-PEG2000-cyanur follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
DSPE-PEG2000-cyanur undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the lipid moiety.
Substitution: The cyanuric groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving DSPE-PEG2000-cyanur include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the polyethylene glycol and lipid moieties .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized lipid derivatives, while substitution reactions can result in various substituted cyanuric derivatives .
相似化合物的比较
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-2000: Similar in structure but lacks the cyanuric groups.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-2000-maleimide: Contains maleimide groups instead of cyanuric groups.
Uniqueness
DSPE-PEG2000-cyanur is unique due to the presence of cyanuric groups, which provide additional functionality for the attachment of various ligands and targeting molecules. This makes it particularly useful in targeted drug delivery and other applications requiring specific molecular interactions .
属性
CAS 编号 |
1246304-74-4 |
|---|---|
分子式 |
C₄₈H₉₁Cl₂N₆O₈P + (OCH ₂CH₂)n |
分子量 |
2982.15 |
同义词 |
α-[(9R)-6-Hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-ω-[2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethoxy]-poly(oxy-1,2-ethanediyl) Ammonium Salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B1145320.png)



